molecular formula C17H16N2O4S B14153557 N-[(4-methoxyphenyl)carbamothioyl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide CAS No. 639057-56-0

N-[(4-methoxyphenyl)carbamothioyl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide

Cat. No.: B14153557
CAS No.: 639057-56-0
M. Wt: 344.4 g/mol
InChI Key: DPWJXSNJMGVIFJ-UHFFFAOYSA-N
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Description

N-[(4-methoxyphenyl)carbamothioyl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes a benzodioxine ring fused with a carboxamide group and a methoxyphenyl carbamothioyl moiety. Its distinct chemical properties make it a subject of interest in research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(4-methoxyphenyl)carbamothioyl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide typically involves multiple steps, starting with the preparation of the benzodioxine ring. This can be achieved through the cyclization of appropriate precursors under controlled conditions. The methoxyphenyl carbamothioyl group is then introduced via a nucleophilic substitution reaction, where the methoxyphenyl isothiocyanate reacts with an amine derivative of the benzodioxine compound .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This includes the use of automated reactors, precise temperature control, and efficient purification techniques such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

N-[(4-methoxyphenyl)carbamothioyl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides, while reduction can produce amines .

Scientific Research Applications

N-[(4-methoxyphenyl)carbamothioyl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or a ligand for receptor studies.

    Medicine: Explored for its therapeutic potential in treating diseases such as cancer and neurodegenerative disorders.

    Industry: Utilized in the development of new materials and as a corrosion inhibitor.

Mechanism of Action

The mechanism of action of N-[(4-methoxyphenyl)carbamothioyl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. Additionally, it can interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions .

Comparison with Similar Compounds

Similar Compounds

  • N-[(4-methoxyphenyl)carbamothioyl]-2-methylpropanamide
  • N-[(4-methoxyphenyl)carbamothioyl]-1-benzofuran-2-carboxamide

Uniqueness

Compared to similar compounds, N-[(4-methoxyphenyl)carbamothioyl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide stands out due to its unique benzodioxine ring structure, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for specific research and industrial applications.

Properties

CAS No.

639057-56-0

Molecular Formula

C17H16N2O4S

Molecular Weight

344.4 g/mol

IUPAC Name

N-[(4-methoxyphenyl)carbamothioyl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide

InChI

InChI=1S/C17H16N2O4S/c1-21-13-5-3-12(4-6-13)18-17(24)19-16(20)11-2-7-14-15(10-11)23-9-8-22-14/h2-7,10H,8-9H2,1H3,(H2,18,19,20,24)

InChI Key

DPWJXSNJMGVIFJ-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)NC(=S)NC(=O)C2=CC3=C(C=C2)OCCO3

solubility

2.1 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

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